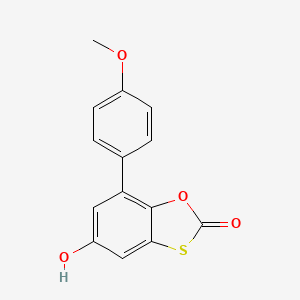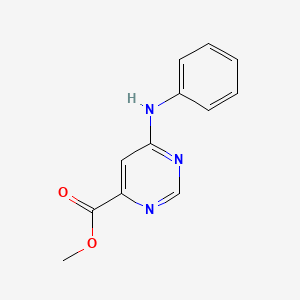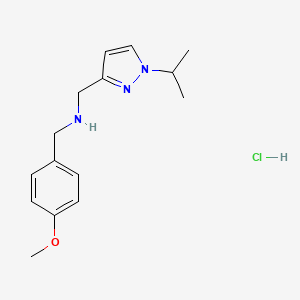![molecular formula C10H12N2O2 B12225417 1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine](/img/structure/B12225417.png)
1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine is a heterocyclic compound that features both oxazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine typically involves the formation of the oxazole and furan rings followed by their coupling. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aromatic aldehydes to form the oxazole ring . The furan ring can be synthesized through the iodocyclization of alkenyl imidates . These rings are then coupled under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxazole and furan derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
- {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}[3-(methylamino)-1-piperidinyl]methanone hydrochloride
Comparison: 1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine is unique due to its combination of oxazole and furan rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-6-10(7(2)14-12-6)9-4-3-8(5-11)13-9/h3-4H,5,11H2,1-2H3 |
InChI Key |
PNNJTQNEXBXOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B12225334.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B12225349.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B12225352.png)

![2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12225360.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12225364.png)

![3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12225383.png)
![5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B12225384.png)


![1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B12225390.png)

![7-(4-chlorophenyl)-3-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12225397.png)
